molecular formula C17H17ClN2O2 B2796478 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-39-3

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2796478
CAS No.: 2034617-39-3
M. Wt: 316.79
InChI Key: YMQHJKJQOQKNDO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction between a suitable amine and a halogenated precursor under basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is then attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-13(16)11-17(21)20-10-7-15(12-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHJKJQOQKNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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